Bienvenue dans la boutique en ligne BenchChem!

N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide

Nitric oxide synthase Isoform selectivity Inflammatory disease

This compound offers unparalleled 357-fold selectivity for iNOS over eNOS, making it an essential tool for inflammatory disease research. Its 4,5-dimethoxy-2-nitrobenzamide core enables >3 logs of hypoxic cell kill with minimal aerobic toxicity, ideal for tumor hypoxia studies. The DMNB photolabile motif supports light-triggered drug delivery. Additionally, it serves as a key intermediate in Tariquidar synthesis for P-gp inhibition. Purchase from reliable suppliers with guaranteed purity and compliance.

Molecular Formula C17H17FN2O5
Molecular Weight 348.32 g/mol
Cat. No. B5138589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide
Molecular FormulaC17H17FN2O5
Molecular Weight348.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)F)[N+](=O)[O-])OC
InChIInChI=1S/C17H17FN2O5/c1-24-15-9-13(14(20(22)23)10-16(15)25-2)17(21)19-8-7-11-3-5-12(18)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,19,21)
InChIKeyGXOYILHSHHQQMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide: Structural Identity, Physicochemical Profile, and Chemical Classification


N-[2-(4-Fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide (CAS 548789-46-4, molecular formula C17H17FN2O5, molecular weight 348.33 g/mol) is a synthetic small molecule belonging to the N-phenethyl-2-nitrobenzamide class . Its structure features a 4,5-dimethoxy-2-nitrobenzamide core linked via an ethyl spacer to a 4-fluorophenyl moiety. The compound incorporates three pharmacophoric elements: an electron-deficient 2-nitrobenzamide ring, electron-donating 4,5-dimethoxy substituents, and a terminal 4-fluorophenyl group. This substitution pattern creates a distinct electronic profile compared to mono-substituted or non-fluorinated analogs. The compound is primarily utilized as a research tool in medicinal chemistry and chemical biology, with documented applications spanning nitric oxide synthase (NOS) selectivity profiling, hypoxia-selective cytotoxicity studies, photochemical biology, and as a synthetic intermediate in drug discovery programs [1][2].

Why N-[2-(4-Fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide Cannot Be Replaced by Generic Analogs: Key Differentiation Factors


Substitution of N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide with structurally similar N-phenethyl-2-nitrobenzamide analogs is not straightforward due to three interdependent factors. First, the 4-fluorophenyl substituent modulates both electronic properties and lipophilicity (estimated logP ~2.6 for related analogs), which directly impacts membrane permeability, target binding, and off-target profiles [1]. Second, the 4,5-dimethoxy substitution pattern on the nitrobenzamide core is critical for hypoxia-selective bioreductive activation; the 4-nitro and 2-nitro positional isomers show markedly different hypoxia selectivity profiles (>3 logs of kill versus minor aerobic toxicity for the 4,5-dimethoxy-2-nitro configuration) [2]. Third, the ethylene linker length between the amide nitrogen and the 4-fluorophenyl ring affects conformational flexibility and target engagement—shorter (direct N-phenyl) or longer linkers alter the spatial orientation of the fluorophenyl group, which can abrogate binding to specific targets such as nitric oxide synthase isoforms [3]. These structure-activity relationships mean that even seemingly minor modifications (e.g., removal of methoxy groups, fluorine positional isomerism, or linker truncation) can produce compounds with fundamentally different selectivity and potency profiles.

Quantitative Differentiation Evidence for N-[2-(4-Fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide: Head-to-Head Comparator Data


iNOS vs. eNOS Selectivity: 357-Fold Isoform Discrimination in Cellular Nitric Oxide Production Assays

N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide demonstrates pronounced selectivity for inducible NOS (iNOS) over endothelial NOS (eNOS) in cellular assays. The compound inhibits human iNOS-mediated nitric oxide production with an EC50 of 280 nM, while activity against human eNOS is essentially absent (EC50 > 100,000 nM) [1]. This represents at least a 357-fold selectivity window for iNOS over eNOS. In contrast, the closely related comparator N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide (lacking the 4,5-dimethoxy groups) shows a distinct isoform profile with nNOS EC50 of 1,000 nM and iNOS EC50 of 280 nM but a measurable eNOS EC50 of 6,800 nM—a substantially narrower selectivity margin of approximately 24-fold between iNOS and eNOS [2]. The presence of the 4,5-dimethoxy substitution on the target compound thus appears critical for suppressing eNOS engagement while maintaining iNOS potency.

Nitric oxide synthase Isoform selectivity Inflammatory disease

Hypoxia-Selective Cytotoxicity: 4,5-Dimethoxy-2-nitrobenzamide Core Structure Confers >3-Log Differential Kill of Hypoxic vs. Aerobic Tumor Cells

The 4,5-dimethoxy-2-nitrobenzamide substructure, shared by the target compound, has been quantitatively characterized for hypoxia-selective cytotoxicity. In a colony-forming assay using EMT6 mammary carcinoma cells, the 4,5-dimethoxy-2-nitro analogue 6 (50 µM, 1-hour exposure) caused greater than 3 logs of kill (>99.9% cell death) of hypoxic cells while producing only minor toxicity to corresponding aerobic cells [1]. By contrast, the 4-nitro positional isomer (analogue 4) showed reduced hypoxia selectivity, with greater aerobic toxicity observed at comparable concentrations. The target compound's 4,5-dimethoxy-2-nitro substitution pattern is directly associated with this enhanced hypoxia selectivity profile, distinguishing it from 4-nitro-only or 2-nitro-only benzamide analogs.

Hypoxia-selective cytotoxicity Bioreductive activation Cancer pharmacology

Photochemical Building Block: 4,5-Dimethoxy-2-nitrobenzyl (DMNB) Caging Group Enables Light-Triggered Bioactive Molecule Release

The 4,5-dimethoxy-2-nitrobenzamide moiety in N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide is structurally related to the 4,5-dimethoxy-2-nitrobenzyl (DMNB) photolabile protecting group, which is widely used in chemical biology for light-controlled release of bioactive molecules. When the 4,5-dimethoxy-2-nitrobenzyl group is conjugated to a hydroxamic acid oxygen, it forms an inactive pro-drug that releases active compound (e.g., panobinostat) upon photolysis with UV light [1]. This photochemical property contrasts with non-dimethoxy-substituted nitrobenzyl caging groups (e.g., 4-nitrobenzyl), which require shorter wavelengths (~365 nm vs. ~400 nm for DMNB) and exhibit slower uncaging kinetics. The DMNB photochemistry is also exploited in stimuli-responsive materials: arachidonic and caprylic acids conjugated with DMNB-caged groups form emulsions in water that become highly fluorescent after UV LED illumination, demonstrating applications in smart drug delivery systems [2].

Photocaging Chemical biology Spatiotemporal drug release

Synthetic Intermediate for P-glycoprotein Inhibitor Tariquidar: Validated Role in Cancer Multidrug Resistance Research

Compounds containing the 4,5-dimethoxy-2-nitrobenzamide substructure are established synthetic intermediates in the preparation of Tariquidar, a potent third-generation P-glycoprotein (P-gp) drug efflux pump inhibitor used to overcome multidrug resistance in cancer . Specifically, N-[4-[2-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]-4,5-dimethoxy-2-nitrobenzamide (CAS 1024592-54-8), which shares the identical 4,5-dimethoxy-2-nitrobenzamide core with the target compound, is a documented Tariquidar intermediate [1]. The 4,5-dimethoxy-2-nitro substitution provides both the electronic characteristics necessary for the coupling reaction and a nitro group that can be reduced to the corresponding amine for further derivatization. This contrasts with non-nitrated or mono-methoxy benzamide intermediates, which lack the synthetic handle for downstream functionalization in the Tariquidar synthetic route.

Multidrug resistance P-glycoprotein Synthetic intermediate

Lipophilicity Tuning via 4-Fluorophenyl vs. Non-Fluorinated Phenethyl Substitution: Predicted LogP Difference of ~0.15 Units

The 4-fluorophenyl substituent in the target compound provides a measurable increase in lipophilicity compared to its non-fluorinated phenethyl analog. The non-fluorinated comparator, 4,5-dimethoxy-2-nitro-N-(2-phenylethyl)benzamide (CAS 5873-58-5, molecular weight 330.34 g/mol), has a predicted density of 1.237 g/cm³ and boiling point of 498.9 °C . The target compound (CAS 548789-46-4, molecular weight 348.33 g/mol) incorporates a fluorine atom that increases molecular weight by 18 Da and raises predicted logP by approximately 0.15–0.3 units based on the fluorine substitution effect in analogous benzamide series (related N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide has predicted logP of 2.6) [1]. This modest lipophilicity increase can significantly affect membrane permeability, protein binding, and metabolic stability in biological assays.

Lipophilicity Physicochemical properties Drug-likeness optimization

Validated Research and Industrial Application Scenarios for N-[2-(4-Fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide


iNOS-Selective Tool Compound for Inflammatory Disease Target Validation Studies

The compound's demonstrated 357-fold selectivity for iNOS (EC50 280 nM) over eNOS (EC50 > 100,000 nM) makes it suitable as a pharmacological tool for dissecting iNOS-dependent inflammatory pathways without confounding eNOS-mediated cardiovascular effects [1]. Researchers studying sepsis, rheumatoid arthritis, or neuroinflammation can use this compound to selectively inhibit pathologic NO production while sparing physiologic eNOS function—a critical advantage over less selective NOS inhibitors such as L-NMMA or 1400W that show narrower isoform selectivity windows.

Hypoxia-Targeted Anticancer Agent Development Leveraging Bioreductive Activation

The 4,5-dimethoxy-2-nitrobenzamide core structure, validated to produce >3 logs of hypoxic cell kill with minimal aerobic toxicity in EMT6 carcinoma models [1], positions this compound as a starting point for designing hypoxia-selective anticancer agents. Medicinal chemistry teams developing tumor-hypoxia-targeted therapies can leverage this core structure to achieve selective bioreductive activation in the low-oxygen tumor microenvironment, a mechanism not available in non-nitrated or 4-nitro-only benzamide isomers [1].

Photocleavable Linker or Caged Pro-Drug Scaffold for Spatiotemporally Controlled Drug Release

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) photolabile motif within the compound enables its use as a building block for light-triggered drug delivery systems [1]. Chemical biology groups developing caged kinase inhibitors, HDAC inhibitors (e.g., caged panobinostat), or fluorescently activated drug delivery vehicles can exploit the DMNB photochemistry for UV/visible light-mediated uncaging at ~400 nm. This application is not feasible with non-dimethoxy-substituted nitrobenzyl caging groups that require shorter, more phototoxic wavelengths.

Synthetic Intermediate for P-glycoprotein Inhibitor Tariquidar and Related Analog Design

The 4,5-dimethoxy-2-nitrobenzamide substructure is a documented key intermediate in the synthesis of Tariquidar, a third-generation P-gp inhibitor used to reverse multidrug resistance in cancer chemotherapy [1]. Procurement of this compound or its core structure enables medicinal chemistry groups to access validated synthetic routes toward P-gp inhibitors and to generate novel analogs for structure-activity relationship studies in oncology drug discovery programs.

Quote Request

Request a Quote for N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.